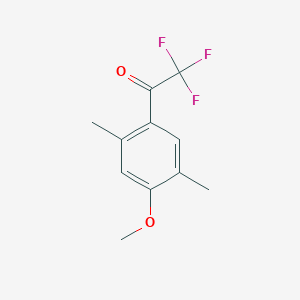

2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone

Beschreibung

2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) attached to a substituted phenyl ring. The phenyl ring features a methoxy group (-OCH₃) at position 4 and methyl groups (-CH₃) at positions 2 and 5. This combination of substituents imparts unique electronic and steric properties, making the compound of interest in organic synthesis and pharmaceutical research. The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, while the methoxy and methyl groups modulate solubility and reactivity .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-6-5-9(16-3)7(2)4-8(6)10(15)11(12,13)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJMPASOVZMTNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 4-methoxy-2,5-dimethylbenzene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and features a trifluoromethyl group which enhances its reactivity and stability. The presence of the methoxy and dimethyl groups contributes to its lipophilicity and potential biological activity.

Applications in Organic Synthesis

-

Reagent in Chemical Reactions :

- 2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone can be utilized as a reagent in various organic reactions. Its trifluoromethyl group can participate in nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex molecules.

- It has been shown to facilitate the formation of iminium ions, which are crucial intermediates in many organic transformations .

-

Organocatalysis :

- The compound serves as an organocatalyst in asymmetric synthesis. Its ability to stabilize reactive intermediates allows for the selective formation of enantiomers in various reactions . This application is particularly important in the pharmaceutical industry where the chirality of compounds can significantly influence their biological activity.

Medicinal Chemistry Applications

-

Potential Anticancer Agents :

- Research indicates that derivatives of 2,2,2-trifluoroacetophenones exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity of these compounds, potentially improving their bioavailability and efficacy against cancer cells .

- Case studies have shown that modifications to the phenyl ring can lead to compounds with enhanced cytotoxicity against specific cancer cell lines.

- Antimicrobial Activity :

-

Synthesis of Trifluoromethylated Compounds :

- A study demonstrated the use of this compound as a precursor for synthesizing various trifluoromethylated phenols through nucleophilic substitution reactions. The reaction conditions were optimized to yield high purity products suitable for further biological testing.

-

Evaluation as Anticancer Agents :

- In vitro studies evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as new anticancer agents.

Wirkmechanismus

The mechanism by which 2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone and Analogs

| Compound | Molecular Formula | Molecular Weight | Substituents (Position) | Physical State | Boiling Point/Melting Point | Synthesis Method |

|---|---|---|---|---|---|---|

| A* | C₁₁H₁₁F₃O₂ (estimated) | ~220.18 | 4-OCH₃, 2-CH₃, 5-CH₃ | Not reported | Not reported | Fries rearrangement (inferred) |

| B | C₁₁H₁₄O₂ | 178.23 | 4-OCH₃, 2-CH₃, 5-CH₃ | Powder | Not reported | Standard ketone synthesis |

| C | C₈H₅F₃O₂ | 190.12 | 4-OH | Not reported | Not reported | Not specified |

| D | C₁₀H₉F₃O₂ | 218.17 | 2-OH, 4-CH₃, 5-CH₃ | Yellow liquid | 80–81°C (12 Torr) | Fries rearrangement with AlCl₃ |

| E | C₉H₇F₃O₂ | 204.15 | 2-OH, 3-CH₃ | Yellow liquid | Not reported | Fries rearrangement with AlCl₃ |

*Compound A: this compound.

Structural and Electronic Differences

- Compound A vs. B: The trifluoroacetyl group in A introduces strong electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon compared to the non-fluorinated ethanone (B). This makes A more reactive toward nucleophilic additions (e.g., Grignard reactions) .

- Compound A vs. C : Replacing the 4-methoxy group in A with a hydroxyl group (C) alters solubility and acidity. The hydroxyl group in C can participate in hydrogen bonding, enhancing aqueous solubility but requiring protection during synthesis to avoid side reactions .

- Compound A vs. D/E : The absence of a hydroxyl group in A reduces its capacity for hydrogen bonding compared to D and E, which may influence crystallization behavior and intermolecular interactions .

Physical Properties

- Boiling Points: Compound D (80–81°C at 12 Torr) has a lower boiling point than non-volatile analogs like B (powder), reflecting differences in intermolecular forces (hydrogen bonding in D vs. dipole-dipole interactions in A) .

- Solubility : The methoxy group in A enhances lipophilicity compared to hydroxylated analogs (C, D, E), which may improve membrane permeability in biological applications .

Biologische Aktivität

2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and neuroprotective activities based on diverse scientific literature.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a trifluoromethyl group and a methoxy-substituted aromatic ring. Its molecular formula is with a molecular weight of 236.20 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity, making it an interesting candidate for pharmacological studies.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms:

- Inhibition of Cell Proliferation : Compounds with similar structures have demonstrated IC50 values in the nanomolar range against cancer cell lines such as PA1 (ovarian carcinoma) and DU145 (prostate carcinoma) .

- Mechanisms of Action : The anticancer activity may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, fluorinated compounds have been shown to inhibit cyclin D1/CDK4 activity effectively .

Neuroprotective Activity

Neuroprotective effects have also been reported for compounds with similar substituents:

- Oxidative Stress Reduction : Some studies suggest that such compounds can reduce oxidative stress markers in neuronal cells at concentrations as low as 3 µM .

- Potential Applications : Given their neuroprotective properties, these compounds could be further investigated for therapeutic applications in neurodegenerative diseases.

Data Summary

| Biological Activity | MIC/IC50 Values | Target Organisms/Cell Lines | Mechanism |

|---|---|---|---|

| Antimicrobial | 1–8 µg/mL | Staphylococcus aureus, E. coli | Disruption of microbial cell function |

| Anticancer | 46–75 nM | PA1, DU145 | Inhibition of cell cycle regulators |

| Neuroprotective | 3 µM | Neuronal cells | Reduction of oxidative stress |

Case Studies

Several studies highlight the biological activities of fluorinated compounds similar to this compound:

- Antimicrobial Studies : A study found that a series of trifluoromethyl-substituted ketones exhibited potent antibacterial activity against MRSA strains .

- Cancer Cell Line Studies : Research on structurally related compounds indicated significant antiproliferative effects on various cancer cell lines with reported IC50 values suggesting effective therapeutic potential .

- Neuroprotection Research : Investigations into neuroprotective mechanisms revealed that methoxy-substituted phenyl groups enhance neuroprotection through antioxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.